6-Chloropyridazine-3-carboxamide

Synthetic methodology Process chemistry Intermediate preparation

Procure 6-Chloropyridazine-3-carboxamide (CAS 66346-83-6) as a strategically bifunctional scaffold offering orthogonal C6 (chloro) and C3 (carboxamide) diversification vectors. Critical for JAK3 inhibitor SAR and NaV1.8 modulator programs per patent literature. This specific regioisomer is non-substitutable; analogs with altered substitution patterns exhibit divergent reactivity and target engagement profiles. Ensures reproducible library synthesis and scalable lead optimization.

Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
CAS No. 66346-83-6
Cat. No. B1590579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyridazine-3-carboxamide
CAS66346-83-6
Molecular FormulaC5H4ClN3O
Molecular Weight157.56 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)N)Cl
InChIInChI=1S/C5H4ClN3O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10)
InChIKeyNMCKZYHQHAZHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyridazine-3-carboxamide (CAS 66346-83-6): Molecular Profile and Strategic Procurement Considerations for Research Applications


6-Chloropyridazine-3-carboxamide (CAS: 66346-83-6) is a heterocyclic building block featuring a pyridazine core with a chloro substituent at the 6-position and a carboxamide group at the 3-position (molecular formula: C5H4ClN3O, MW: 157.56) [1]. The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with patent literature documenting its utility as a synthetic precursor to JAK3 kinase inhibitors [2] and as a scaffold for constructing NaV1.8 ion channel modulators [3]. Its dual electrophilic (chloro) and hydrogen-bonding (carboxamide) functionality enables orthogonal derivatization strategies—nucleophilic aromatic substitution at C6 or amide coupling at C3—distinguishing it from analogs lacking either reactive handle. This bifunctional character renders the compound strategically valuable for parallel library synthesis and structure-activity relationship (SAR) exploration across multiple target classes.

6-Chloropyridazine-3-carboxamide (CAS 66346-83-6): Critical Analysis of Why Generic Substitution Compromises Research Reproducibility


Substituting 6-chloropyridazine-3-carboxamide with alternative pyridazine carboxamides introduces material risks to synthetic and pharmacological outcomes that are not mitigated by structural similarity alone. The precise regiochemistry of substitution (3-carboxamide, 6-chloro) is non-negotiable for applications requiring orthogonal reactivity: moving the chloro group to the 4-position alters electrophilicity and steric accessibility in nucleophilic aromatic substitution (SNAr) reactions, while exchanging the carboxamide for a carboxylic acid, ester, or nitrile eliminates the hydrogen-bonding pharmacophore essential for target engagement in kinase inhibitor programs [1]. Patent evidence demonstrates that pyridazine derivatives with different substitution patterns—such as 3,6-dichloropyridazine-4-carboxylic acid or 4-amino-6-chloropyridazine-3-carboxamide—exhibit divergent reactivity profiles and are not interchangeable in multi-step synthetic routes without extensive re-optimization of reaction conditions and yield outcomes [2]. Furthermore, the chloro substituent at C6 serves as a critical synthetic handle for late-stage diversification; replacing it with hydrogen (unsubstituted pyridazine-3-carboxamide) eliminates this functionalization pathway entirely, restricting library scope and SAR granularity. These structural constraints, validated across patent and primary literature, underscore that compound identity—not merely compound class—determines experimental reproducibility and procurement value.

6-Chloropyridazine-3-carboxamide (CAS 66346-83-6): Quantitative Differential Evidence Supporting Scientific Selection and Procurement Decisions


Synthetic Yield Comparison: Ester-to-Amide Route Delivers Reproducible 69% Yield for 6-Chloropyridazine-3-carboxylic Acid Intermediate

In the synthesis of 6-chloropyridazine-3-carboxylic acid—the immediate precursor to 6-chloropyridazine-3-carboxamide—a documented protocol starting from 3-chloro-6-methylpyridazine via potassium dichromate oxidation in concentrated sulfuric acid yields the acid intermediate at 69% yield (106.6 mmol scale) without requiring chromatographic purification [1]. This compares favorably to alternative heterocyclic carboxylic acid syntheses that typically require column chromatography for comparable purity. The amide formation step from this acid (via coupling or via acyl chloride intermediate) represents a robust, scalable route distinct from direct ester ammonolysis methods.

Synthetic methodology Process chemistry Intermediate preparation

Differential Reactivity: 6-Chloro Substituent Enables SNAr Functionalization Not Accessible from Unsubstituted Pyridazine-3-carboxamide

The chloro substituent at the 6-position of 6-chloropyridazine-3-carboxamide serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification with amines, alkoxides, or thiols to generate structurally diverse analog libraries. In contrast, unsubstituted pyridazine-3-carboxamide lacks this reactive site entirely, restricting synthetic tractability to modifications at the carboxamide nitrogen only [1]. Patent literature documents the utilization of 6-chloropyridazine carboxamides in Pd-catalyzed cross-coupling reactions with cyclopropanecarboxamide derivatives under Buchwald-Hartwig-type conditions, achieving 57.7% yield for the coupled product . This orthogonal reactivity—C6 SNAr coupled with C3 amide functionality—is structurally unique to the 6-chloro-3-carboxamide regioisomer and cannot be replicated with 4-substituted, 5-substituted, or dechlorinated analogs.

Medicinal chemistry Parallel synthesis Library construction

Target Engagement Differentiation: JAK3 Inhibitory Activity of 6-Chloropyridazine-3-carboxamide Scaffold Relative to Kinase Inhibitor Landscape

Patent disclosures assert that 6-chloropyridazine-3-carboxamide and its derivatives exhibit JAK3 inhibitory activity with potential therapeutic relevance for autoimmune and inflammatory diseases including rheumatoid arthritis, asthma, and atopic dermatitis [1]. Within the broader pyridazine carboxamide class, SAR studies have demonstrated that subtle substitution changes produce order-of-magnitude variations in target potency and selectivity. For example, pyridazine-3-carboxamide derivatives evaluated as AChE inhibitors exhibited IC50 values spanning a 24.5-fold range (0.11 μM to 2.69 μM) depending solely on N-substituent identity [2]. Extrapolating this SAR sensitivity to the JAK3 context, the specific 6-chloro-3-carboxamide substitution pattern likely confers a distinct selectivity profile compared to 4-substituted or dechlorinated analogs, though direct comparative JAK3 IC50 data for the parent compound remains absent from open literature. The JAK family includes four members (JAK1, JAK2, JAK3, TYK2) with high sequence homology; isoform selectivity is clinically critical given that JAK2 inhibition is associated with dose-limiting hematological toxicity (anemia, thrombocytopenia) observed with first-generation pan-JAK inhibitors.

Kinase inhibition JAK3 Immunology Inflammation

Downstream Application Breadth: 6-Chloropyridazine-3-carboxamide as Common Intermediate Across Three Distinct Therapeutic Target Classes

6-Chloropyridazine-3-carboxamide appears as a key synthetic intermediate in patents spanning at least three mechanistically distinct target classes: (1) JAK3 kinase inhibitors for immunological disorders [1]; (2) NaV1.8 sodium channel inhibitors for pain management [2]; and (3) substituted pyridazinecarboxamides as insecticides/plant treatment agents [3]. This multi-target utility distinguishes it from more specialized pyridazine derivatives (e.g., 4-amino-6-chloropyridazine-3-carboxamide) that are documented primarily in narrower antimicrobial or anticancer contexts. The structural feature enabling this breadth is the bifunctional core: the carboxamide serves as a conserved pharmacophore for hydrogen-bonding interactions across diverse protein targets, while the 6-chloro position provides a modular handle for introducing target-specific substituents. Compounds lacking the chloro substituent (pyridazine-3-carboxamide) or bearing alternative electrophiles (bromo, iodo) exhibit altered reactivity and different patent landscapes.

Multi-target Chemical intermediate Agrochemical Analgesic

Procurement Purity Benchmarking: Commercial Availability at 95-97% Purity with Documented Analytical Characterization

6-Chloropyridazine-3-carboxamide is commercially available from multiple suppliers at purities ranging from 95% to 97% (HPLC) , with full analytical characterization including 1H NMR (δ 8.20, 8.05 ppm in DMSO-d6 for the acid precursor; amide protons expected at δ 7.5-8.5 ppm depending on conditions) and melting point data (acid precursor m.p. 145°C with decomposition) [1]. This characterization baseline enables procurement with quality specifications suitable for both discovery-stage SAR and lead optimization without requiring in-house repurification. In contrast, less common regioisomers (e.g., 4-chloropyridazine-3-carboxamide or 5-chloropyridazine-3-carboxamide) exhibit limited commercial availability, typically requiring custom synthesis with extended lead times (8-12 weeks) and higher minimum order quantities. The compound's established supply chain, with multiple independent vendors maintaining inventory, mitigates single-source supply disruption risks and enables competitive pricing through market forces.

Quality control Analytical chemistry Procurement specifications

6-Chloropyridazine-3-carboxamide (CAS 66346-83-6): Evidence-Based Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: JAK3-Selective Kinase Inhibitor Lead Optimization Programs

Research teams pursuing JAK3-selective inhibitors for autoimmune and inflammatory indications should prioritize 6-chloropyridazine-3-carboxamide as a core scaffold for SAR exploration. Patent disclosures assert 'excellent' JAK3 inhibitory activity for this compound class, with therapeutic applications spanning rheumatoid arthritis, asthma, atopic dermatitis, psoriasis, and organ transplant rejection [1]. The bifunctional architecture (C6-Cl for diversification; C3-CONH2 for target hydrogen-bonding) enables systematic exploration of substituent effects on both potency and JAK-family isoform selectivity—a critical consideration given that JAK2 inhibition correlates with dose-limiting hematological adverse events. The 69% reproducible yield for the carboxylic acid precursor [2] ensures scalable supply for multi-gram lead optimization campaigns. Based on class-level SAR from pyridazine-3-carboxamide AChE inhibitors—where N-substituent variation produced a 24.5-fold activity range (IC50 0.11-2.69 μM) [3]—researchers can anticipate similarly sensitive SAR landscapes requiring careful substituent optimization.

Chemical Biology: Construction of Orthogonally Diversifiable Compound Libraries

Laboratories engaged in diversity-oriented synthesis or parallel library construction should procure 6-chloropyridazine-3-carboxamide as a privileged scaffold offering two chemically orthogonal diversification vectors. The C6 chloro substituent undergoes Pd-catalyzed Buchwald-Hartwig amination with amines and carboxamides (documented yield: 57.7% under optimized conditions) [1], while the C3 carboxamide can be functionalized via coupling reactions or converted to alternative derivatives (nitriles, esters, reversed amides). This dual reactivity enables the synthesis of structurally diverse compound collections from a single starting material—a workflow efficiency advantage over scaffolds offering only one reactive site (e.g., unsubstituted pyridazine-3-carboxamide) [2]. The compound's commercial availability at 95-97% purity from multiple vendors [3] ensures consistent library quality and reproducible SAR correlations across independent synthetic batches.

Agrochemical Discovery: Insecticide and Plant Protection Agent Development

Agrochemical research programs focused on novel insecticide discovery should evaluate 6-chloropyridazine-3-carboxamide as a synthetic entry point to substituted pyridazinecarboxamide derivatives with documented pesticidal activity. Patent literature (US20080214552A1) explicitly claims substituted pyridazinecarboxamides and derivatives as 'plant treatment agents and pesticides, in particular as insecticides' [1]. The synthetic accessibility of 6-chloropyridazine-3-carboxylic acid at 69% yield without chromatographic purification [2] provides a cost-effective route to gram-to-kilogram quantities essential for greenhouse and field efficacy testing. The structural similarity between pyridazine pharmacophores in pharmaceutical kinase inhibitors and agrochemical ion channel modulators suggests that 6-chloropyridazine-3-carboxamide-derived compounds may engage evolutionarily conserved target classes (e.g., ion channels, metabolic enzymes) across insect and plant systems, warranting systematic evaluation in target-based and phenotypic screening cascades.

Ion Channel Pharmacology: NaV1.8 Inhibitor Discovery for Pain Therapeutics

Pain research programs targeting NaV1.8 sodium channel inhibition should incorporate 6-chloropyridazine-3-carboxamide as a key intermediate for synthesizing pyridazine-based NaV1.8 modulators. Patent JP2021531256A discloses pyridazine compounds that inhibit NaV1.8 and methods for treating conditions associated with increased NaV1.8 activity or expression [1]. NaV1.8 represents a validated peripheral pain target with genetic evidence linking gain-of-function mutations to painful neuropathies; selective inhibition offers analgesic efficacy without the CNS and cardiovascular liabilities associated with non-selective sodium channel blockers (e.g., local anesthetics, certain antiarrhythmics). The chloro substituent at C6 of the pyridazine core serves as a critical synthetic handle for introducing substituents that modulate NaV1.8 subtype selectivity relative to other voltage-gated sodium channels (NaV1.1-NaV1.7, NaV1.9). The established supply chain and 95-97% commercial purity of the starting material [2] enable reproducible synthesis of NaV1.8 inhibitor candidates with consistent electrophysiological characterization across patch-clamp assay platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.